Calcium arsenate
Description
Historical Context of Calcium Arsenate Utilization in Anthropogenic Activities
During the late 19th and the first half of the 20th centuries, this compound was a prominent tool in pest management and had limited applications in other industries. muscatchemical.comgem.wiki Its use was part of a broader era of employing arsenic-based compounds for various purposes. taylorandfrancis.comgem.wiki
Agricultural Pest Management Applications
This compound was extensively used in agriculture as a pesticide, primarily targeting insects and certain weeds. muscatchemical.comtaylorandfrancis.com Its efficacy as a stomach poison made it valuable for controlling chewing insects. muscatchemical.comsciencehistory.org
Insecticidal and Herbicidal Preparations
This compound was a key ingredient in insecticidal and herbicidal formulations. wikipedia.orgtaylorandfrancis.com It was one of the first generation of insecticides used in modern export agriculture. harvard.edu Commercial this compound was often a complex mixture of several calcium arsenates and excess calcium hydroxide (B78521). chemicalbook.in It was applied as both dusts and sprays. epa.gov While primarily known as an insecticide, it was also used as a herbicide for specific applications. wikipedia.orgnih.gov Arsenites, such as calcium arsenite, were sometimes used as herbicides and in insecticidal baits due to their higher solubility and faster toxicity compared to arsenates. ontosight.aiaaem.pl
Historical Crop and Turf Applications
This compound was widely applied to various crops and turf. taylorandfrancis.com It was particularly used on cotton to control pests like the boll weevil and cotton worm. muscatchemical.comgem.wikichemicalbook.inconfex.com In 1945, between 27 and 32 million kilograms of this compound were used by US farmers specifically for boll weevil control in cotton. confex.com It was also applied to turf and lawns for pre-emergence control of weeds such as crabgrass, annual bluegrass, and chickweed, as well as certain soil insects like Japanese beetle grubs. nih.govtaylorandfrancis.comct.gov While effective on cotton and turf, it was generally not safe for use on crops like apples, peaches, and beans due to potential foliage and fruit damage. chemicalbook.inepa.gov Historical records indicate its use on apple orchards, vegetable fields, small fruits and berries. taylorandfrancis.comherts.ac.uk
Data on Historical this compound Use in the United States:
| Year | Estimated Usage (million kg) | Primary Application | Source |
| 1919 | 3 | Cotton | rootsofprogress.org |
| 1942 | 38 | Cotton | wikipedia.org |
| 1944 | ~23 | Various (including cotton) | adlonlinecourses.com |
| 1945 | 27-32 | Cotton (boll weevil) | confex.com |
Note: These figures represent reported or estimated usage in the United States and may not encompass all applications or global use.
Early Industrial Uses Beyond Agriculture
Beyond its primary agricultural role, this compound had some early industrial applications. It was historically used as a wood preservative to protect timber from fungal decay and wood-destroying insects. muscatchemical.comchemicalbook.in It was also utilized in the production of certain types of glass and ceramics. ontosight.ai this compound could also serve as a precursor in the chemical industry for synthesizing other arsenic-containing compounds used in pharmaceuticals, dyes, pigments, and insecticides. muscatchemical.com
Transition to Restricted Use and Legacy Contamination
Concerns regarding the toxicity and environmental persistence of this compound led to a gradual transition away from its widespread use. ontosight.aiherts.ac.uk This shift resulted in regulatory changes and the recognition of legacy contamination in areas where it was heavily applied. nih.govontosight.ainih.gov
Global Regulatory Shifts and Phasing Out of Agricultural Applications
The use of this compound has been significantly restricted or banned in many countries due to its toxicity and environmental persistence. ontosight.aiherts.ac.uk Regulatory bodies, such as the U.S. Environmental Protection Agency (EPA), initiated reviews of inorganic arsenical pesticides, including this compound, due to arsenic's classification as a carcinogen. epa.gov This led to the cancellation of most registrations for inorganic arsenicals in the United States by 1988, with many companies voluntarily cancelling their registrations earlier. epa.gov While some organic arsenical pesticides saw continued, albeit restricted, use until more recently, inorganic forms like this compound were largely phased out of agricultural applications by the latter half of the 20th century. nih.govgem.wikinih.govaaem.pl For instance, the use of this compound as an herbicide on turf was voluntarily cancelled in the late 1980s and early 1990s. nih.gov Despite the bans and restrictions, this compound is considered obsolete but may still be available in some countries. herts.ac.uk
The historical and extensive use of this compound and other arsenical pesticides has resulted in significant legacy contamination, particularly in agricultural soils such as former orchards and cotton fields, as well as in areas treated for turf management. taylorandfrancis.comnih.govconfex.comnih.govoregonstate.edu This persistent contamination poses ongoing environmental challenges. nih.govontosight.aiaelenv.com
Persistence of this compound Residues in Environmental Compartments
The persistence of this compound residues in environmental compartments, such as soil and water, is a significant environmental concern ontosight.aiherts.ac.uk. Inorganic arsenicals, including this compound, have been noted for their persistence in soil, potentially remaining effective as soil sterilants for as long as 5-8 years, particularly in areas with low rainfall nih.gov.
This compound is described as being moderately soluble in water and environmentally persistent herts.ac.uk. While some sources indicate it is slightly soluble in water, its solubility is considered high compared to compounds like lead arsenate, contributing to its toxicity wikipedia.orgepa.gov. The solubility of this compound compounds can be quite high, with some precipitated forms showing solubilities up to 3500 mg/L As in TCLP filtrates, which would deem them unsuitable for disposal as industrial waste researchgate.netcore.ac.uk.
The stability and persistence of this compound in the environment are influenced by several factors. This compound compounds are considered inherently unstable in the environment, but conditions lacking moisture and having an excess of lime may offer some degree of long-term stability researchgate.netcore.ac.uk. The presence of moisture and carbon dioxide can promote the breakdown of these compounds researchgate.net. Carbon dioxide, in particular, can enhance the decomposition of tricalcium arsenates by lowering the pH of alkaline solutions and combining with calcium to form more stable calcite core.ac.uk.
In soil, inorganic arsenic can form insoluble complexes with iron, aluminum, and magnesium oxides, which can render it relatively immobile cdc.gov. However, under reducing conditions, arsenic can be released from the solid phase into soluble, mobile forms that can potentially leach into groundwater or run off into surface waters cdc.gov. The mobility of this compound in the environment is considered low due to its limited water solubility fishersci.comthermofisher.com.
Research findings highlight the instability of this compound compounds under natural environmental conditions, which can lead to significant arsenic pollution in local waters and soils researchgate.net. Stabilizing hazardous calcium arsenic residues is critical to reducing the risk of arsenic release into the environment researchgate.netresearchgate.net. Methods such as solidification/stabilization technologies, including the use of geopolymer materials, are being investigated to immobilize arsenic in this compound waste researchgate.net. The addition of materials like Fe(III) solutions can lead to the formation of secondary minerals, such as yukonite, which can help stabilize calcium arsenic residues researchgate.net.
Studies on the solubility of synthetic this compound compounds have shown them to be highly soluble researchgate.netcore.ac.uk. However, samples containing excess free lime have shown much lower apparent solubilities, potentially due to a common ion effect where high calcium concentrations inhibit the dissolution of this compound salts researchgate.net. Despite this, if the buffering action of excess lime is reduced, the characteristics of the pore solution can change, potentially affecting stability researchgate.net.
The persistence of arsenic from historical pesticide use is evident in contaminated soils mdpi.comharvard.edu. Arsenical pesticides, including this compound, are not highly water-soluble, which limits their threat to groundwater, but they can pose a risk to shallow aquifers in acidic, sandy soils nj.gov. Pesticides bound to soil particles can also impact surface waters through erosion and runoff nj.gov.
While quantitative kinetic data on the transformation rates of this compound in the environment is limited, circumstantial evidence from studies of lime-containing materials suggests that they can be stable under certain conditions core.ac.uk. The predominance of this compound (As(V) minerals) over arsenite (As(III)) minerals in naturally occurring arsenic minerals suggests that the former are more stable in the natural environment and have lower solubilities core.ac.uk. However, iron arsenate minerals are generally more stable than calcium arsenates core.ac.uk.
The environmental fate of this compound is not extensively documented, and studies need to consider that inorganic arsenicals are naturally present in soil and that their forms can change based on environmental conditions epa.gov.
Table 1: Environmental Persistence Factors for this compound
| Factor | Influence on Persistence |
| Moisture | Presence decreases stability, promotes breakdown researchgate.netcore.ac.uk |
| Carbon Dioxide | Promotes breakdown, forms calcite researchgate.netcore.ac.uk |
| Excess Lime | Can provide long-term stability researchgate.netcore.ac.uk |
| Soil Composition | Interaction with Fe, Al, Mg oxides can reduce mobility cdc.gov |
| Redox Conditions | Reducing conditions can increase arsenic mobility cdc.gov |
| Water Solubility | Moderately soluble, influences mobility wikipedia.orgherts.ac.ukepa.gov |
Table 2: Solubility Characteristics of this compound Compounds
| Compound Type | Solubility (TCLP filtrates) | Suitability for Industrial Waste Disposal | Reference |
| Precipitated this compound | Up to 3500 mg/L As | Unsuitable | researchgate.netcore.ac.uk |
| Ca-AsO₄ samples with excess lime | < 0.1 mg/L apparent solubility | - | researchgate.net |
Note: The solubility data in Table 2 is based on specific test conditions (TCLP filtrates) and may not represent all environmental scenarios.
Structure
2D Structure
Properties
IUPAC Name |
tricalcium;diarsorate | |
|---|---|---|
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InChI |
InChI=1S/2AsH3O4.3Ca/c2*2-1(3,4)5;;;/h2*(H3,2,3,4,5);;;/q;;3*+2/p-6 | |
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InChI Key |
RMBBSOLAGVEUSI-UHFFFAOYSA-H | |
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Canonical SMILES |
[O-][As](=O)([O-])[O-].[O-][As](=O)([O-])[O-].[Ca+2].[Ca+2].[Ca+2] | |
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Molecular Formula |
Ca3(AsO4)2, As2Ca3O8 | |
| Record name | CALCIUM ARSENATE | |
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| Record name | calcium arsenate | |
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DSSTOX Substance ID |
DTXSID6058182 | |
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Molecular Weight |
398.07 g/mol | |
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Physical Description |
Calcium arsenate is a white powder. Slightly soluble in water. Toxic by inhalation and ingestion. Used as an insecticide and germicide., Colorless to white, odorless solid. [insecticide/herbicide]; [NIOSH], COLOURLESS-TO-WHITE AMORPHOUS POWDER., Colorless to white, odorless solid. [insecticide/herbicide] | |
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| Record name | Calcium arsenate (as As) | |
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Boiling Point |
Decomposes (NIOSH, 2023), No boiling point at normal pressure; decomposes on heating, Decomposes | |
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Solubility |
0.01 % at 77 °F (NIOSH, 2023), Sol in dil acids, Insol in organic solvents, 0.013 G/100 CC OF WATER AT 25 °C, Solubility in water: very poor, (77 °F): 0.01% | |
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Density |
3.62 (EPA, 1998) - Denser than water; will sink, 3.620, 3.62 g/cm³, 3.62 | |
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Vapor Pressure |
0 mmHg (approx) (NIOSH, 2023), 0 mm Hg @ 20 °C (approx), 0 mmHg (approx) | |
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Impurities |
Commercial calcium arsenate contains 61% calcium arsenate and 9% calcium arsenite and an excess of lime and calcium carbonate., The wettable powder, when made up in aq solution, should contain less than 0.5% of dissolved As2O5, which originates from impurities. | |
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Color/Form |
White powder, Colorless to white solid. | |
CAS No. |
7778-44-1, 10103-62-5 | |
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| Record name | Arsenic acid (H3AsO4), calcium salt (2:3) | |
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Melting Point |
2651 °F (EPA, 1998), Decomposes, 1455 °C | |
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Environmental Geochemistry and Speciation of Calcium Arsenate
Arsenic Speciation Dynamics within Calcium Arsenate Systems
Arsenic in the environment can exist in several oxidation states, but the most common inorganic forms in natural waters are the oxyanions of trivalent arsenite (As(III)) and pentavalent arsenate (As(V)) nih.govla.govnih.gov. This compound is a pentavalent arsenic compound epa.gov. The interconversion between these forms and their prevalence are significantly influenced by environmental conditions, particularly redox potential and pH. nih.govmdpi.commst.dk
Interconversion of Arsenate (As(V)) and Arsenite (As(III)) Forms
The interconversion between arsenate (As(V)) and arsenite (As(III)) is a key process in arsenic geochemistry. Arsenic metabolism in animals involves the reduction of the pentavalent form, such as this compound, into the trivalent form, followed by transformation into organic forms epa.gov. In aerobic soils, As(V) is the predominant arsenic species nih.govresearchgate.net. However, under anaerobic or flooded conditions, arsenic is reduced, and As(III) becomes the dominant species nih.govresearchgate.net. This transformation is influenced by chemically and/or microbiologically mediated oxidation-reduction reactions scispace.com.
Influence of Redox Potential and pH on Arsenic Valence States
Redox potential (Eh) and pH are the most significant factors controlling arsenic speciation in natural waters nih.govmdpi.commst.dk. Under oxidizing conditions, arsenate (As(V)) is dominant nih.govmdpi.commst.dk. At low pH (below approximately 6.9), As(V) exists primarily as H₂AsO₄⁻, while at higher pH, HAsO₄²⁻ is the dominant form nih.govmdpi.com. Under reducing conditions and at pH less than approximately 9.2, the uncharged arsenite species H₃AsO₃ predominates nih.govmdpi.com.
Studies in contaminated soils have shown that alterations in the oxidation state of arsenic, influenced by redox potential and pH, greatly affect its solubility scispace.com. At higher soil redox levels (500-200 mV), arsenic solubility is low, with the majority (65-98%) of arsenic in solution present as As(V) scispace.com. An alkaline pH or the reduction of As(V) to As(III) can release substantial proportions of arsenic into solution scispace.com. Under moderately reduced soil conditions (0-100 mV), arsenic solubility can be controlled by the dissolution of iron oxyhydroxides scispace.com.
Formation and Transformation Pathways of this compound Compounds
This compound compounds can form through various pathways, primarily involving precipitation from aqueous solutions. Their stability and transformation in the environment are influenced by factors such as moisture, the presence of carbon dioxide, and the surrounding chemical environment.
Precipitation from Aqueous Solutions
Precipitation is a significant process in the formation of this compound compounds in aqueous systems. This often occurs when solutions containing calcium and arsenate ions interact under suitable conditions.
This compound can be produced by the interaction of arsenic acid and calcium hydroxide (B78521) in proportions that yield arsenates more alkaline than calcium hydrogen arsenate nih.gov. The addition of lime or hydrated lime (calcium hydroxide) to contaminated aqueous solutions containing dissolved arsenic can lead to the precipitation of this compound google.com. This process is known and has been used for removing arsenic from wastewater google.comresearchgate.net. For example, adding a large excess of calcium hydroxide to wastewater can effectively remove arsenic researchgate.net.
The precipitation of this compound compounds is subject to both thermodynamic and kinetic controls. Geochemical analysis of water quality data has indicated supersaturation of calcium-arsenate solids in some arsenic-affected areas researchgate.net. While thermodynamic models can indicate the ultimate fate of a residue assuming equilibrium conditions, the actual formation and transformation rates are governed by kinetics researchgate.netcore.ac.uk.
Studies have investigated the precipitation kinetics of specific this compound minerals like pharmacolite (CaHAsO₄·2H₂O) researchgate.net. The stability of this compound compounds is inherently limited in the environment, but conditions lacking moisture and featuring excess lime may offer some long-term stability researchgate.netcore.ac.uk. The influence of carbon dioxide on these compounds can promote their breakdown researchgate.netcore.ac.uk. Carbon dioxide can lower the pH of alkaline solutions and combine with calcium in this compound compounds to form more stable calcite, releasing arsenate ions core.ac.ukbc-mlard.ca.
The solubility of precipitated this compound compounds can be high, which may make them unsuitable for disposal as industrial waste researchgate.netcore.ac.uk. However, this compound compounds may exhibit stability in the presence of high calcium ion concentrations core.ac.uk. The stability of poorly crystalline calcium arsenates (PCCA) and their transformation in the presence of atmospheric CO₂ are still areas of research researchgate.net. Studies have shown that the formation of various types of crystalline calcium carbonates and/or calcium arsenates can control arsenic behavior researchgate.net.
Data on the solubility of synthetic this compound solids show significant arsenic levels in solution, considerably higher than those observed for iron arsenates formed under comparable conditions. core.ac.uk
| Compound Type | Arsenic Concentration in TCLP Filtrates (mg/L) |
| Calcium Arsenates | 2500-3500 |
| Iron Arsenates | Generally < 1% of this compound values |
Based on data from Source core.ac.uk.
Identification of this compound Phases in Environmental Systems
Identifying specific this compound phases in environmental samples can be challenging due to their often poorly crystalline nature and the presence of other minerals like calcite, gypsum, and quartz. unam.mx Techniques such as X-ray diffraction (XRD), scanning electron microscopy coupled with energy dispersive X-ray analysis (SEM-EDS), and synchrotron-based X-ray diffraction are employed for their identification. unam.mx Despite these methods, the relatively low concentration of calcium arsenates in bulk samples and sample heterogeneity can hinder their identification by conventional XRD. unam.mx
Several this compound phases can form in environmental systems, including hydrated and anhydrous forms. Some key phases include calcium hydroxyarsenates, arsenate apatite, and tricalcium diarsenate.
Calcium Hydroxyarsenates (e.g., Ca₄(OH)₂(AsO₄)₂·4H₂O)
Calcium hydroxyarsenates are among the phases that can form in environments with elevated calcium and arsenate concentrations, particularly at higher pH values. osti.gov For example, Ca₄(OH)₂(AsO₄)₂·4H₂O has been observed to form in laboratory experiments aimed at understanding this compound precipitation for arsenic immobilization. osti.gov The formation of calcium hydroxyarsenate can be facilitated by the presence of high calcium concentrations in aqueous solutions, which can be beneficial in removing arsenic from water. researchgate.netresearchgate.net
Arsenate Apatite (Ca₅(AsO₄)₃OH)
Arsenate apatite, with the formula Ca₅(AsO₄)₃OH, is the arsenate analog of hydroxylapatite (Ca₅(PO₄)₃OH). arizona.edu This phase can form through the substitution of arsenate for phosphate (B84403) in the apatite structure or by direct precipitation. osti.govarizona.edu Studies have shown that arsenate apatite can form at elevated pH values and its formation can contribute to lowering equilibrium arsenic concentrations in solution. osti.gov Arsenate apatite is considered relatively stable, even at near-neutral pH values. osti.gov The potential for solid solution formation between arsenate apatite and hydroxylapatite exists, and the presence of phosphate can influence the formation and stability of arsenate apatite. osti.govarizona.edu
Tricalcium Diarsenate (Ca₃(AsO₄)₂)
Tricalcium diarsenate, Ca₃(AsO₄)₂, is a key this compound compound. wikipedia.org While the anhydrous form is represented by this formula, hydrated forms also exist, such as rauenthalite (Ca₃(AsO₄)₂·10H₂O) and phaunouxite (Ca₃(AsO₄)₂·11H₂O), which are recognized as minerals. wikipedia.org Synthetic studies have aimed to produce this compound compounds resembling natural minerals, but variations in hydration state and the possibility of polymorphs can lead to differences between synthetic and natural phases. core.ac.uk The solubility of precipitated this compound compounds, including those with a composition considered to be Ca₃(AsO₄)₂, can be relatively high, making them potentially unsuitable for long-term disposal in some contexts. core.ac.uk
Solid-State Transformation and Mineralogical Evolution
This compound compounds are inherently subject to transformation and evolution in the environment. Poorly crystalline calcium arsenates, often initially formed during precipitation processes, can undergo transformation over time. researchgate.net These transformations and the long-term stability of calcium arsenates are influenced by factors such as the presence of atmospheric CO₂, pH, and the specific this compound phase formed. core.ac.ukresearchgate.net
The interaction with atmospheric CO₂ can lead to the formation of calcium carbonate, which can affect the stability of calcium arsenates and potentially lead to the re-dissolution of arsenic. researchgate.netresearchgate.net Research has investigated the transformation process of poorly crystalline calcium arsenates under the influence of atmospheric CO₂, observing that the formation of various crystalline calcium carbonates and/or calcium arsenates controls arsenic behavior. researchgate.net The application of lime (CaO) during the formation of calcium arsenates may enhance the stability of the resulting poorly crystalline phases, but their long-term stability remains a concern. researchgate.net
The mineralogical evolution of calcium arsenates in contaminated environments involves the potential formation of more stable phases over time. However, the high solubility of some this compound compounds suggests that they may not be the most stable long-term sinks for arsenic in all environmental settings, particularly under conditions that favor their dissolution or transformation into more soluble phases. core.ac.ukresearchgate.net Field observations on the stability of calcium arsenates in specific environments, such as those with high calcium activity, can provide insights into their long-term effectiveness in immobilizing arsenic. upmc.fr
Data Table: Selected this compound Phases and Related Information
| Compound Name | Formula | Occurrence/Formation Context | Notes |
| Tricalcium Diarsenate | Ca₃(AsO₄)₂ | Core this compound compound, basis for hydrates. wikipedia.org | Can be moderately soluble. herts.ac.uk |
| Rauenthalite | Ca₃(AsO₄)₂·10H₂O | Mineral form of hydrated tricalcium diarsenate. wikipedia.org | |
| Phaunouxite | Ca₃(AsO₄)₂·11H₂O | Mineral form of hydrated tricalcium diarsenate. wikipedia.org | |
| Calcium Hydroxyarsenate | e.g., Ca₄(OH)₂(AsO₄)₂·4H₂O | Can form at elevated pH with sufficient Ca and As(V). osti.gov | Formation can be facilitated by high Ca concentration. researchgate.netresearchgate.net |
| Arsenate Apatite (Johnbaumite) | Ca₅(AsO₄)₃OH | Forms at elevated pH, arsenate analog of hydroxylapatite. osti.govarizona.edu | Relatively stable to near-neutral pH; can form solid solutions with hydroxylapatite. osti.govarizona.edu |
| Ferrarisite | Ca₅H₂(AsO₄)₄·9H₂O | Related mineral, can precipitate in the presence of calcite and arsenic. wikipedia.orgugr.es | |
| Pharmacolite | CaHAsO₄·2H₂O | Can form during neutralization of acidic As solutions. upmc.frgeoscienceworld.org | |
| Weilite | Ca(AsO₃OH) (anhydrous arsenate) | Can be an initial phase formed during neutralization. upmc.fr | Stability can be influenced by common ion effect (high Ca). upmc.fr |
Interactions of Calcium Arsenate in Environmental Matrices
Calcium Arsenate Interactions in Soil Environments
The behavior of this compound in soil is complex and influenced by a variety of factors, including soil composition, pH, and the presence of competing ions and organic matter. These interactions govern the adsorption, desorption, mobilization, and immobilization of arsenic originating from this compound.
Adsorption and Desorption Mechanisms
Adsorption is a primary process controlling the fate and transport of arsenic in soils. Arsenate (As(V)), the dominant form of arsenic under aerobic conditions and the form present in this compound, can adsorb onto the surface of soil minerals. Desorption is the reverse process, where adsorbed arsenic is released back into the soil solution, increasing its mobility and potential bioavailability.
Role of Soil Mineralogy (e.g., Iron Oxyhydroxides, Clay Minerals)
Soil mineralogy plays a critical role in the adsorption of arsenate. Iron oxyhydroxides, such as goethite and ferrihydrite, are particularly effective adsorbents for arsenate due to their high surface area and the presence of surface hydroxyl groups that can form strong inner-sphere complexes with arsenate ions uaar.edu.pkmdpi.comnih.govusda.gov. Studies have shown that arsenate adsorption on goethite decreases with increasing pH uaar.edu.pktandfonline.com. The adsorption capacity of soils for arsenate is often correlated with their iron and aluminum oxide content lyellcollection.orgtandfonline.com.
Clay minerals, including kaolinite (B1170537), illite, and montmorillonite (B579905), also contribute to arsenic adsorption, although their capacity might be lower compared to iron oxyhydroxides uaar.edu.pkmdpi.comusda.gov. Arsenate adsorption on clay minerals can occur through various mechanisms, including ligand exchange and electrostatic interactions uaar.edu.pk. For instance, arsenate can adsorb on kaolinite at pH 3 to 8 and on montmorillonite at pH 5 to 6 uaar.edu.pk. Coprecipitation with silicates in clay minerals can also retain arsenic researchgate.net.
Calcite (CaCO₃), a major component in calcareous soils, also plays a role in arsenic retention. Arsenate can adsorb onto the surface of calcite and can be incorporated into its lattice structure through coprecipitation, forming inner-sphere complexes uaar.edu.pktandfonline.comresearchgate.netut.ac.ir. Arsenate sorption on calcite has been observed to increase from pH 6 to 10, peaking between pH 10 and 12 uaar.edu.pk.
Influence of pH and Cation Exchange Capacity
Soil pH significantly influences arsenate adsorption due to its effect on both the surface charge of soil minerals and the speciation of arsenate in solution uaar.edu.pknih.govtandfonline.comlyellcollection.org. Arsenate exists as oxyanions (H₃AsO₄, H₂AsO₄⁻, HAsO₄²⁻, and AsO₄³⁻), and their distribution is highly pH-dependent usda.govripublication.com. Generally, arsenate adsorption on iron and aluminum oxides decreases as pH increases, particularly above the point of zero charge of these minerals uaar.edu.pknih.govtandfonline.com. However, in the presence of calcium, arsenate adsorption can be promoted, especially at higher pH, potentially reversing the typical pH dependency observed with iron oxides alone wur.nlnih.govnih.gov.
The cation exchange capacity (CEC) of soil, which is related to the amount of negatively charged sites on clay minerals and organic matter, can indirectly influence arsenate behavior. While arsenate is an anion, the presence of cations like Ca²⁺ can form complexes with arsenate or facilitate its adsorption by altering the surface charge of minerals wur.nlnih.govnih.gov.
Competitive Adsorption with Phosphate (B84403) and Organic Matter
Phosphate (PO₄³⁻) and organic matter are key competitors with arsenate for adsorption sites on soil minerals uaar.edu.pkmdpi.comresearchgate.net. Phosphate, being chemically similar to arsenate, strongly competes for the same adsorption sites, particularly on iron and aluminum oxides uaar.edu.pkmdpi.comut.ac.irnih.govacs.org. Increased phosphate concentrations in soil solution can lead to the desorption of adsorbed arsenate, thereby increasing its mobility and bioavailability uaar.edu.pkmdpi.comut.ac.irnih.gov. Studies have shown that phosphate is often adsorbed more strongly than arsenate on minerals like calcite ut.ac.ir.
Organic matter, including humic and fulvic acids, can also compete with arsenate for adsorption sites on mineral surfaces uaar.edu.pkmdpi.com. Dissolved organic matter can form complexes with arsenic or block adsorption sites, leading to increased arsenic mobility uaar.edu.pkmdpi.com. The competition with organic matter can be particularly significant under acidic conditions uaar.edu.pk.
Mobilization and Immobilization Processes
The balance between adsorption/precipitation and desorption/dissolution processes dictates the mobilization and immobilization of arsenic in soil. Immobilization reduces the concentration of soluble arsenic, while mobilization increases it. This compound formation itself can be a mechanism of arsenic immobilization, particularly in calcium-rich environments mdpi.comnih.govresearchgate.netnih.govacs.orgmdpi.com. However, the stability of calcium arsenates can be variable mdpi.comacs.orgresearchgate.net.
Effects of Carbon Dioxide on this compound Stability and Arsenic Release
The stability of calcium arsenates in soil can be significantly affected by the presence of atmospheric carbon dioxide (CO₂). Calcium arsenates can react with CO₂ to form calcium carbonate (calcite), which can lead to the release of arsenic into the soil solution researchgate.netresearchgate.netacs.org. This carbonation process can reduce the effectiveness of calcium arsenates as long-term arsenic immobilization agents, especially when exposed to the atmosphere researchgate.netresearchgate.net. Research indicates that the transformation of poorly crystalline calcium arsenates in the presence of atmospheric CO₂ can result in the release of arsenic, particularly at higher pH values (e.g., pH 10 and 12) researchgate.netjesc.ac.cn. The formation of crystalline calcium carbonates during this process can further influence arsenic behavior researchgate.net.
Role of Organic Carbon in Arsenic Mobilization from Soils
Organic carbon plays a significant role in the mobilization of arsenic from soils. Dissolved organic matter (DOM) can influence arsenic mobility through several mechanisms. Studies have shown that DOM solutions are capable of mobilizing arsenic from various solid phases, including iron oxides and natural soil samples. researchgate.net, psu.edu The primary mechanism identified for this release is the competition between arsenic and organic anions for sorption sites on soil particles. researchgate.net, psu.edu While redox reactions can also occur, the competition for sorption sites appears to be the dominant factor in DOM-induced arsenic mobilization from solid phases. researchgate.net, psu.edu
Research indicates that the addition of DOM can lead to enhanced reduction and oxidation of arsenic in aqueous solutions and the appearance of arsenite in the aqueous phase of soil samples. researchgate.net, psu.edu For instance, experiments using different types and concentrations of DOM showed that mobilization from iron oxides was notably higher (up to 53.3%) compared to natural samples (up to 2.9%). researchgate.net, psu.edu The effectiveness of different extractants in mobilizing arsenic followed the order HCl > NaH₂PO₄ > DOM > NaNO₃, suggesting that DOM primarily targets weakly sorbed arsenic. researchgate.net, psu.edu
In arid soils with low iron and high calcium carbonate content, the fate of arsenic is significantly influenced by the content of calcium and organic matter. nih.gov The decomposition of organic matter can lead to reductive conditions, which can mobilize arsenic into groundwater. bioone.org A strong correlation between organic carbon and aqueous arsenic has been observed, consistent with the role of reductive processes in mobilization. bioone.org
Formation of Iron-Arsenic Compounds and Their Stability
The formation of iron-arsenic compounds is a crucial process influencing arsenic immobilization in soils. Oxidized arsenic species, such as arsenate (As(V)), typically adsorb onto iron oxides in soil and sediments under oxic conditions. researchgate.net Under reducing conditions, reduced arsenic species like arsenite (As(III)) are associated with sulfide (B99878) and pyrite (B73398) minerals. researchgate.net
Iron arsenate (FeAsO₄) is considered more stable and acid-resistant than this compound. rsc.org, researchgate.net, nih.gov, rsc.org The solubility of iron arsenate is significantly lower than that of this compound, with Ksp values for iron arsenate ranging from 10⁻²¹ to 10⁻²⁴ in water, compared to 10⁻¹⁸ to 10⁻²¹ for this compound. rsc.org, nih.gov This difference in solubility makes iron arsenate a more effective material for immobilizing arsenic. rsc.org, researchgate.net, nih.gov, rsc.org
This compound compounds are inherently unstable in the environment and can undergo reverse dissolution, releasing arsenic into the environment. rsc.org, researchgate.net, nih.gov, rsc.org, core.ac.uk They can react with carbon dioxide in the air to produce calcium carbonate and water-soluble arsenic acid, contributing to re-dissolution. rsc.org, nih.gov, core.ac.uk
Despite the instability of this compound, there is evidence that conditions lacking moisture and the presence of excess lime can provide some long-term stability. researchgate.net, core.ac.uk High calcium ion concentrations in solution can inhibit the dissolution of this compound salts due to a common ion effect. researchgate.net, core.ac.uk
Research has explored coating this compound with iron arsenate to enhance its stability. rsc.org, researchgate.net, nih.gov, rsc.org This process involves the dissolution of this compound, releasing arsenate ions which then react with ferric ions to form iron arsenate particles that coat the this compound surface. nih.gov This iron arsenate shell, being less soluble, protects the underlying this compound from external solutions. nih.gov
The solubility of various arsenates is highly dependent on pH. jwent.net At pH < 4, the solubility of arsenates increases in the sequence FeAsO₄ < Mn₃(AsO₄)₂ < AlAsO₄ < Ca₃(AsO₄)₂. jwent.net Above pH 4, this sequence changes to FeAsO₄ < AlAsO₄ < Mn₃(AsO₄)₂ < Ca₃(AsO₄)₂. jwent.net
Biogeochemical Cycling and Microbial Mediation
Microorganisms play a crucial role in the biogeochemical cycling of arsenic, mediating various transformation processes that affect its mobility and speciation in the environment. researchgate.net
Microbial Oxidation, Reduction, and Methylation Reactions of Arsenic
Microbial transformations of arsenic include oxidation, reduction, methylation, and demethylation. researchgate.net These processes are significant in sediments, soil, and aquatic systems. researchgate.net
Microbial oxidation of arsenite (As(III)) to arsenate (As(V)) is primarily carried out by arsenite oxidizing bacteria (AOB), which possess the aoxB gene. frontiersin.org This oxidation can decrease arsenic mobility as arsenate tends to adsorb more strongly to iron oxides than arsenite under oxic conditions. researchgate.net
Microbial reduction of arsenate (As(V)) to arsenite (As(III)) is mediated by arsenate-respiring bacteria (ARB) and bacteria with detoxification arsenate reduction pathways, involving genes like arsC and arrA. nih.gov, frontiersin.org Arsenate reduction can increase arsenic mobility as arsenite is generally more soluble and less strongly adsorbed than arsenate, particularly under reducing conditions. ccme.ca
Microbial methylation of arsenic is driven by the arsM gene, which encodes arsenite S-adenosylmethionine methyltransferase. nih.gov, frontiersin.org This enzyme catalyzes the transfer of methyl groups to arsenite, producing methylated arsenic species such as monomethylarsonic acid (MMAs), dimethylarsinic acid (DMAs), and trimethylarsine (B50810) oxide (TMAO), and volatile trimethylarsine (TMAs). nih.gov, nih.gov, frontiersin.org Methylation can be considered a detoxification process for microbes and can lead to the volatilization of arsenic from environmental media, especially under anaerobic conditions. nih.gov Studies have identified distinct assemblages of arsenic-reducing and methylating bacteria in different soil compartments, such as the rice rhizosphere. frontiersin.org
Role of Iron-Oxidizing Bacteria and Organic Fertilizers in Arsenic Immobilization
Iron-oxidizing bacteria (FeOB) and organic fertilizers can play a role in arsenic immobilization in soils, particularly in calcareous soils with low iron content. nih.gov, researchgate.net, nih.gov FeOB can effectively immobilize water-soluble arsenic in soil. nih.gov, researchgate.net Organic fertilizers have been shown to promote the remediation activity of FeOB. nih.gov, researchgate.net
The combined application of FeOB and organic fertilizer can promote the formation of this compound minerals with low solubility and high stability. nih.gov, researchgate.net This treatment can also lead to the transformation of As(III) to As(V). nih.gov, researchgate.net Biological iron (hydr)oxides produced by FeOB can increase the content of iron and arsenic in the rhizosphere and form iron plaques on root surfaces, further contributing to immobilization. nih.gov, researchgate.net
Studies have demonstrated that the combined treatment of FeOB and organic fertilizer can transform available arsenic into more stable species, such as those associated with the residual state and combinations with Fe-Mn/Al oxides. researchgate.net, nih.gov This transformation is linked to changes in soil properties, including pH, Eh, soluble iron, and dissolved organic carbon. researchgate.net, nih.gov
Data from field trials illustrate the effectiveness of these approaches.
| Treatment | Water-Soluble As (FS1) Immobilization Efficiency | As Content in Maize Grains |
| Iron-Oxidizing Bacteria | Effective Immobilization | Reduced |
| Organic Fertilizer | Promoted FeOB Remediation | Reduced |
| FeOB + Organic Fertilizer | Enhanced Immobilization | Significantly Reduced |
Based on research findings in calcareous soils. nih.gov, researchgate.net
This compound Interactions in Aquatic Systems
This compound's interactions in aquatic systems are primarily governed by its dissolution behavior and solubility controls, which are significantly influenced by pH and the presence of other ions.
Dissolution Behavior and Solubility Controls
This compound is described as slightly soluble or moderately soluble in water and soluble in dilute acids. epa.gov, herts.ac.uk However, research indicates that precipitated this compound compounds can exhibit very high solubilities in some test procedures, such as the Toxicity Characteristic Leaching Procedure (TCLP), with arsenic concentrations reaching up to 3500 mg/L in filtrates. researchgate.net, core.ac.uk This high solubility makes them potentially unsuitable for disposal as industrial waste. researchgate.net, core.ac.uk
The solubility of calcium arsenates is highly dependent on pH. jwent.net At pH values below 4, the solubility of this compound is higher compared to iron(III), aluminum, and manganese(II) arsenates. jwent.net Above pH 4, this compound generally remains the most soluble among these arsenates, although the relative order can shift slightly. jwent.net
The presence of excess lime can reduce the apparent solubility of this compound compounds due to a common ion effect, where high calcium ion concentrations inhibit dissolution. researchgate.net, core.ac.uk However, the inherent instability of this compound means it can undergo reverse dissolution, particularly when exposed to moisture and carbon dioxide, leading to the release of arsenic. rsc.org, nih.gov, core.ac.uk
The formation of this compound precipitates is a method used for removing and immobilizing arsenic in industrial wastewater treatment, typically by adding calcium oxide or calcium hydroxide (B78521). rsc.org, nih.gov However, the instability and potential for re-dissolution of this compound limit its effectiveness for long-term immobilization. rsc.org, researchgate.net, nih.gov, rsc.org
The solubility and speciation of arsenic in aquatic systems are primarily determined by pH and the redox potential. ccme.ca Under oxidizing conditions, arsenate (As(V)) is predominant, while under reducing conditions, arsenite (As(III)) is the primary species. ccme.ca Arsenite is generally more mobile than arsenate in aquatic environments. ccme.ca
Comparison of this compound Solubility with Other Arsenic Minerals
When comparing the solubility of calcium arsenates to other arsenic minerals, particularly iron arsenates, studies indicate that this compound compounds generally exhibit higher solubilities. core.ac.ukresearchgate.net Iron arsenate minerals, such as scorodite, are often considered more stable in the natural environment and thus have lower solubilities compared to calcium arsenates. core.ac.ukresearchgate.net
For instance, synthetic this compound compounds have shown arsenic levels in TCLP filtrates ranging from approximately 2500 to 3500 mg/L, while iron arsenates formed under comparable conditions typically show solubilities less than 1% of these values. core.ac.uk
Naturally occurring arsenic minerals also suggest that iron arsenate (As(V) minerals) tend to predominate over this compound (As(V) minerals), reflecting the greater stability of the iron compounds. core.ac.ukresearchgate.net
Sorption to Aquatic Sediments and Suspended Particulates
Sorption to aquatic sediments and suspended particulates is a crucial process affecting the fate and transport of arsenic in surface water systems. hawaii.eduwur.nlrsc.org While this compound itself may dissolve, the released arsenate ions (As(V)) can then interact with the solid phases present in aquatic environments.
The adsorption of arsenic onto mineral surfaces, including those found in sediments and suspended particles, is a key mechanism for its removal from the aqueous phase. Relevant adsorbents for heavy metal sorption in sediments include organic matter, manganese (hydr)oxides, iron (hydr)oxides, and clays. wur.nl
In situations with higher suspended sediment loads or lower arsenic concentrations and pH levels, arsenic is more likely to be associated with the suspended particulate phase than the dissolved phase. hawaii.edu The physical and chemical properties of the sediments, as well as the morphology and concentration of arsenic, influence the sorption characteristics. rsc.org The specific surface area of sediments and the content of metal oxides are also significant factors affecting their capacity to sorb arsenic. rsc.org
Influence of Co-existing Ions (e.g., Calcium, Magnesium, Iron, Sulfate) on Arsenic Fate
The presence of co-existing ions in water can significantly influence the fate of arsenic, including its adsorption and mobility. Cations such as calcium (Ca²⁺), magnesium (Mg²⁺), and iron (Fe²⁺/Fe³⁺), as well as anions like sulfate (B86663) (SO₄²⁻) and phosphate (PO₄³⁻), can interact with arsenic species and mineral surfaces. researchgate.netnih.govsci-hub.sescispace.com
Calcium ions can play a complex role. While calcium arsenates themselves can be a source of dissolved arsenic, the presence of high calcium ion concentrations in solution can potentially inhibit the dissolution of this compound salts due to a common ion effect. core.ac.uk Additionally, co-existent metal cations like calcium and magnesium can enhance arsenic adsorption on oxide-hydroxide surfaces, altering the sorption behavior of As(V) at the mineral-water interface. researchgate.net Studies have shown that calcium and arsenate can synergistically adsorb on ferrihydrite due to electrostatic interactions. mdpi.comnih.gov Adsorbed Ca²⁺ can exist on the surface through outer-sphere complexes. mdpi.comnih.gov Increasing initial calcium concentration has been shown to lower dissolved arsenate levels in alkaline conditions. core.ac.uk
Magnesium ions have also been observed to enhance arsenic adsorption on iron oxides. researchgate.net Both calcium and magnesium, when present at similar molar concentrations to iron, can be as effective as calcium at reducing dissolved arsenic concentrations at high pH. core.ac.uk
Iron, particularly in the form of iron (oxyhydr)oxides, is a well-established sink for arsenic in natural systems due to strong adsorption affinity. usask.caresearchgate.net However, the interaction is complex and depends on redox conditions. Under reducing conditions, the dissolution of iron oxides can lead to the release of adsorbed arsenic. usask.caresearchgate.net The presence of ferrous iron (Fe²⁺) has been found to suppress arsenite adsorption in some systems. sci-hub.se
Sulfate ions generally show a smaller negative effect on arsenic removal compared to other anions like phosphate. nih.govsci-hub.se Their bonding strength with iron (hydr)oxides is weaker than that of arsenate. sci-hub.se
Phosphate ions, due to their similar electron structure to arsenate, can significantly interfere with arsenate adsorption by competing for binding sites on mineral surfaces. nih.govsci-hub.se
Interfacial Chemistry of this compound with Mineral Surfaces
The interactions of this compound and arsenate released from its dissolution with mineral surfaces are critical in controlling arsenic mobility and sequestration in the environment. These interactions involve adsorption and potentially incorporation into the mineral structure.
Surface Complexation Models and Mechanisms on Calcite and Other Minerals
Surface complexation models are used to describe the sorption of ions onto mineral surfaces based on surface reaction equilibrium. mdpi.comresearchgate.net These models consider the formation of surface complexes, which can be either outer-sphere or inner-sphere. Outer-sphere complexes involve electrostatic interactions with water molecules between the adsorbate and the mineral surface, while inner-sphere complexes involve a more direct chemical bond. usask.ca
Calcite (CaCO₃), a common mineral in many environments, plays a significant role in arsenic immobilization, particularly in calcareous settings. researchgate.netuaar.edu.pkugr.es Arsenate anions exhibit a high affinity for calcite surface sites, especially at alkaline pH. researchgate.netresearchgate.netuaar.edu.pk Studies using spectroscopic techniques have shown that As(V) can form inner-sphere surface complexes on calcite by corner-sharing with calcium octahedra. researchgate.netuaar.edu.pkresearchgate.netresearchgate.nettandfonline.com
Surface complexation models for calcite often consider primary hydration sites on the mineral surface that react with ions in solution. researchgate.net The adsorption of arsenate onto calcite can be described by these models, which account for the formation of surface species. researchgate.net
While calcite is important, arsenic also interacts strongly with other mineral surfaces, particularly iron and aluminum oxides, which are often considered primary adsorbents for arsenic in soils and sediments. researchgate.netugr.es The mechanism of arsenic sorption on oxide mineral surfaces frequently involves inner-sphere complex formation, controlled by pH and redox potential. usask.ca
Spectroscopic Characterization of Adsorption and Incorporation
Spectroscopic techniques are invaluable tools for investigating the mechanisms of arsenic adsorption and incorporation onto mineral surfaces at a molecular level. Techniques such as X-ray Absorption Spectroscopy (XAS), including Extended X-ray Absorption Fine Structure (EXAFS) spectroscopy, and X-ray Diffraction (XRD), Scanning Electron Microscopy (SEM), Fourier Transform Infrared Spectroscopy (FTIR), and X-ray Photoelectron Spectroscopy (XPS) provide insights into the oxidation state, coordination environment, and spatial distribution of arsenic on mineral surfaces and within mineral structures. researchgate.netmdpi.comnih.govresearchgate.net
EXAFS analysis has confirmed that arsenic in this compound and when adsorbed or co-precipitated with minerals like calcite is typically in the As(V) oxidation state and tetrahedrally coordinated with oxygen. researchgate.net For arsenate adsorbed on calcite, EXAFS has demonstrated the formation of inner-sphere surface complexes via corner-sharing with calcium octahedra. researchgate.net
Spectroscopic studies have also investigated the incorporation of arsenic into mineral lattices. For instance, As(V) co-precipitated with calcite can substitute in carbonate sites, although the arsenic atom may be off-centered, potentially disrupting the local structure. researchgate.net Micro-X-ray fluorescence element mapping has shown preferential incorporation of arsenic in certain growth faces of calcite crystals. researchgate.net
Techniques like XRD and SEM are used to characterize the solid phases formed, including different this compound hydrates and their morphology. researchgate.net FTIR and XPS can provide information about the functional groups involved in adsorption and the surface chemistry of the minerals and adsorbed species. mdpi.comnih.gov
These spectroscopic characterizations provide direct evidence supporting the mechanisms proposed by surface complexation models and enhance our understanding of how this compound and dissolved arsenate interact with environmental solids, influencing arsenic's fate and transport.
Ecotoxicological Considerations of Calcium Arsenate in Environmental Systems
Environmental Persistence and Bioavailability
The environmental fate of calcium arsenate is a critical determinant of its potential for ecological harm. Its persistence in soil and the subsequent bioavailability of its arsenic component govern its entry into the food chain.
Historically applied to agricultural lands as an insecticide and herbicide, this compound residues can persist in soils for extended periods. mdpi.com The compound's relatively low solubility in water contributes to its long-term residence in the topsoil. epa.gov Over time, this compound can form more stable, less soluble precipitates, which reduces the immediate mobility of the arsenic. researchgate.net This process can lead to the long-term sequestration of arsenic within the soil matrix.
However, the stability of this compound in soil is not absolute. Environmental conditions play a crucial role in its persistence. For instance, this compound is known to be unstable in the presence of atmospheric carbon dioxide, which can lead to its gradual breakdown and the subsequent release of soluble arsenic into the soil environment. researchgate.net This instability raises concerns about the long-term potential for arsenic mobilization from historically contaminated sites. researchgate.net Factors such as soil pH and the presence of other ions also influence the dissolution and precipitation dynamics of this compound, thereby affecting the concentration of bioavailable arsenic over time. nih.gov
The uptake of arsenic by plants from soils contaminated with this compound is a primary pathway for its entry into terrestrial food webs. Several interconnected factors at the soil-root interface regulate this process.
The bioavailability and toxicity of arsenic to plants are highly dependent on its chemical form, or speciation. nih.gov In the aerobic conditions typical of most agricultural soils, the dominant form of arsenic is arsenate (As(V)). researchgate.net this compound is a pentavalent inorganic arsenical, meaning it contains arsenic in the As(V) state. epa.gov
Plants primarily absorb arsenate through their phosphate (B84403) uptake pathways, due to the chemical similarity between arsenate and phosphate ions. nih.gov Once inside the plant, arsenate can interfere with essential metabolic processes. The amount of arsenic taken up by a plant is influenced not only by the total concentration of arsenic in the soil but, more importantly, by the concentration of its bioavailable forms. nih.gov The bioavailability of arsenate from this compound is affected by soil properties such as pH, organic matter content, and the presence of iron and aluminum oxides, which can adsorb arsenate ions. researchgate.netitrcweb.org
The rhizosphere, the narrow zone of soil directly influenced by root secretions and associated soil microorganisms, is a critical area for arsenic transformation and uptake. In wetland plants and crops grown in flooded conditions, such as rice, the formation of iron plaque on root surfaces significantly influences arsenic bioavailability. mdpi.com
Plant roots can release oxygen into the surrounding anaerobic soil, causing dissolved ferrous iron (Fe(II)) to oxidize and precipitate as ferric iron (Fe(III)) hydroxides on the root surface, forming a reddish iron plaque. mdpi.comnih.gov This plaque can act as a scavenger for arsenate, adsorbing it and thereby reducing its direct uptake by the plant roots. nih.gov In this sense, the iron plaque can serve as a barrier, limiting the translocation of arsenic into the plant's shoots and grains. nih.gov
However, the iron plaque can also act as a reservoir of arsenic. nih.gov Changes in soil redox conditions or root physiology can lead to the dissolution of the plaque, releasing the sequestered arsenic back into the soil solution where it can be taken up by the plant. cdnsciencepub.com Therefore, the role of iron plaque is complex; it can both inhibit and, under certain conditions, facilitate arsenic uptake. cdnsciencepub.com
Factors Influencing Arsenic Uptake by Terrestrial Plants
Ecotoxicity to Non-Target Organisms in Aquatic and Terrestrial Environments
The release of arsenic from this compound into the wider environment can have detrimental effects on a range of non-target organisms.
Avian species are susceptible to arsenic poisoning from various environmental sources, including contaminated food and water. This compound is classified as moderately toxic to birds. epa.gov The toxicity of inorganic arsenicals to birds can manifest in a variety of adverse effects, impacting their health and survival.
Research on the effects of arsenate (the form of arsenic in this compound) on birds has documented several detrimental impacts. For instance, studies on mallard ducklings have shown that dietary exposure to sodium arsenate can impair normal development, adversely affect growth, and alter behavior. epa.govcabidigitallibrary.org Such effects can decrease the survival rates of young birds in their natural environment. epa.gov General signs of inorganic arsenic poisoning in birds can include muscular incoordination, weakness, and seizures, with death occurring within one to six days after acute exposure. epa.gov
The following table summarizes research findings on the effects of dietary arsenate on avian species.
| Species | Arsenic Compound | Exposure Level (mg/kg in diet) | Observed Effects | Reference(s) |
| Mallard ducklings (Anas platyrhynchos) | Sodium arsenate | 30 | Adverse effects on growth and physiology. | epa.gov |
| Mallard ducklings (Anas platyrhynchos) | Sodium arsenate | 100 or 300 | Significant arsenic accumulation in brain and liver; increased resting time and abnormal behavior. | cabidigitallibrary.org |
| Mallard ducklings (Anas platyrhynchos) | Sodium arsenate | 300 | Altered brain biochemistry and nesting behavior. | epa.gov |
| Mallard ducklings (Anas platyrhynchos) | Sodium arsenate | 400 | Significantly decreased growth rate. | cabidigitallibrary.org |
These studies, while not all using this compound directly, highlight the potential risks that the arsenate component of the compound poses to bird populations through the food chain. Birds are considered less sensitive to arsenates than other animal groups like cats, horses, and cattle, but the potential for toxic effects remains significant. merckvetmanual.com The effects can range from reduced reproductive success to outright mortality, posing a threat to local and migratory bird populations in areas with historical arsenic contamination. researchgate.net
Effects on Aquatic Invertebrates and Fish
This compound, upon entering aquatic systems, dissolves and releases arsenate (As(V)), the primary agent of its ecotoxicity. The impact of arsenate on aquatic life is significant, affecting organisms from invertebrates to fish through various toxicological mechanisms.
For aquatic invertebrates, the cladoceran Daphnia magna is a key indicator species. Studies have shown that arsenate is toxic to D. magna, with acute toxicity observed through immobilization. The 48-hour median lethal concentration (LC50) for arsenate in Daphnia magna has been reported, though values can vary based on specific test conditions. nih.govau.dkresearchgate.netepa.gov Beyond acute effects, chronic exposure to arsenate can impair reproduction and growth. The toxicity is influenced by the fact that arsenate can be taken up by organisms through phosphate transporters due to its structural similarity to phosphate.
Fish are also highly susceptible to arsenate toxicity. cornous.com Continuous exposure of freshwater organisms, including fish, to even low concentrations of arsenic can lead to bioaccumulation, particularly in organs like the liver and kidneys. entomoljournal.com This accumulation can trigger a range of adverse physiological and biochemical responses, including hyperglycemia, loss of enzyme activity, and damage to the immune system. researchgate.net In fish, arsenate exposure can lead to both acute and chronic toxicity. researchgate.net Research on species like the rainbow trout (Oncorhynchus mykiss) has demonstrated that arsenate toxicity is influenced by environmental factors such as water temperature. For instance, the acute toxicity of arsenate to rainbow trout has been shown to be greater at higher temperatures. Fish exposed to arsenate can exhibit behavioral changes, which are often caused by neurotoxic effects and irritation to the sensory system. entomoljournal.com Internally, fish can metabolize inorganic arsenic, including arsenate, into less toxic organic forms through methylation as a detoxification strategy. nih.gov However, this process may not be sufficient to prevent harm, and histopathological changes in organs like the liver and gallbladder have been observed following chronic exposure. entomoljournal.comresearchgate.net
Acute Toxicity of Arsenate to Select Aquatic Species
| Species | Endpoint | Concentration (μg/L) | Reference |
|---|---|---|---|
| Daphnia magna | 24h LC50 | 509 | tubitak.gov.tr |
| Phenyldichloroarsine (PDCA) in D. magna | 48h LC50 | 0.36 | nih.govau.dk |
| Lewisite in D. magna | 48h EC50 | 3.2 | nih.govau.dk |
Ecotoxicological Pathways in Soil Biota
In terrestrial environments, this compound introduces arsenate into the soil matrix, where it becomes available to a range of soil organisms, from microorganisms to invertebrates like earthworms. These organisms play a crucial role in the biogeochemical cycling and ecotoxicological pathways of arsenic.
Earthworms, such as Eisenia fetida, are vital bioindicators for soil contamination. They are exposed to arsenate through ingestion of contaminated soil particles and pore water. Studies have shown that arsenate is readily bioaccumulated in earthworm tissues. nih.gov Once ingested, inorganic arsenic undergoes biotransformation. A key detoxification pathway in earthworms is the reduction of arsenate (As(V)) to the more toxic arsenite (As(III)), followed by methylation to form less toxic organic arsenic compounds like monomethylarsonic acid (MMA) and dimethylarsinic acid (DMA). nih.govtaylorfrancis.com These organic forms can then be excreted. nih.gov However, high concentrations of arsenate in the soil can overwhelm these detoxification mechanisms, leading to oxidative stress and other sublethal effects. rsc.org The accumulation of total arsenic in earthworms is often dose-dependent on the soil arsenic concentration. nih.gov
Soil microbial communities are fundamental to soil health and nutrient cycling, and they are significantly impacted by arsenic contamination. The presence of high concentrations of arsenate can alter the structure, diversity, and function of these communities. nih.govplos.org Arsenic can reduce bacterial diversity, with studies showing that long-term exposure leads to a dominance of more resistant phyla, such as Proteobacteria, while typically abundant groups like Actinobacteria and Acidobacteria decline. plos.org Microorganisms are central to arsenic biotransformation in soils. nih.gov Many soil bacteria have evolved resistance mechanisms, including genes for arsenate reduction and arsenite oxidation. nih.gov These microbial processes influence the chemical form (speciation) of arsenic in the soil, which in turn affects its mobility and bioavailability to other organisms, including plants. oup.combohrium.com For example, the microbial reduction of arsenate to arsenite can increase arsenic mobility and toxicity in the soil environment. nih.gov
Arsenic Accumulation and Biotransformation in Earthworms (Eisenia fetida)
| Parameter | Observation | Reference |
|---|---|---|
| Bioaccumulation | Total arsenic levels in earthworms can exceed concentrations in the surrounding soil. | nih.gov |
| Uptake Route | Ingestion of contaminated soil and uptake through the skin. | |
| Biotransformation | Inorganic arsenic is converted to organic forms (MMA, DMA) for detoxification and excretion. | nih.gov |
| Toxicity Ranking | The toxicity of arsenic species is ranked as: arsenite > arsenate > MMA and DMA. | nih.govrsc.org |
| Accumulation after 56 days (80 mg/kg exposure) | Total arsenic content reached 772 ± 21 mg/kg in earthworms. | nih.gov |
Remediation and Stabilization Technologies for Calcium Arsenate Contamination
Chemical Immobilization Approaches
Chemical immobilization techniques are designed to decrease the hazardousness of contaminants by altering their chemical form. For calcium arsenate, this involves promoting reactions that lead to the formation of more stable, less soluble arsenic compounds. The effectiveness of these methods is typically evaluated through leaching tests, which assess the potential for the stabilized contaminant to be released back into the environment.
Lime-based stabilization/solidification (S/S) is a widely applied remediation technique for arsenic-contaminated soils and waste materials. The addition of lime (calcium oxide) or hydrated lime (calcium hydroxide) raises the pH of the medium, which in turn influences the chemical speciation and solubility of arsenic. The primary mechanisms of arsenic immobilization in lime-based S/S include the precipitation of low-solubility calcium arsenates and the inclusion of arsenic in the products of pozzolanic reactions.
The addition of lime to arsenic-contaminated media promotes the precipitation of various calcium-arsenic compounds with low solubility. The specific compounds formed are dependent on factors such as the initial arsenic species (arsenite or arsenate), the calcium-to-arsenic (Ca/As) molar ratio, and the pH of the system.
Research has shown that in the presence of lime, arsenate (As(V)) can precipitate as crystalline phases such as guerrinite (Ca₄(OH)₂(AsO₄)₂·4H₂O) and sodium this compound hydrate (B1144303) (NaCaAsO₄·7.5H₂O) mdpi.com. The formation of these precipitates is a key factor in reducing the concentration of soluble arsenic. Studies have indicated that a significant increase in As(V) immobilization is observed at Ca/As molar ratios greater than or equal to 2.5:1. For arsenite (As(III)), the primary precipitate formed is often a less crystalline phase referred to as Ca-As-O mdpi.com. Effective immobilization of As(III) has been noted at Ca/As molar ratios exceeding 1:1. The formation of these low-solubility precipitates effectively sequesters arsenic, reducing its mobility in the environment.
The table below illustrates the effect of the Ca/As molar ratio on the immobilization of arsenate and arsenite in lime-treated slurries.
| Arsenic Species | Ca/As Molar Ratio | Observed Immobilization Effect | Primary Precipitate Formed |
| Arsenate (As(V)) | > 1:1 | Formation of crystalline precipitates | Ca₄(OH)₂(AsO₄)₂·4H₂O |
| Arsenate (As(V)) | ≥ 2.5:1 | Substantial increase in immobilization | NaCaAsO₄·7.5H₂O |
| Arsenite (As(III)) | > 1:1 | Significant increase in immobilization | Ca-As-O |
This table is based on findings from studies on lime-based stabilization of arsenic.
In lime-based S/S, particularly when pozzolanic materials like fly ash or slag are also present, pozzolanic reactions contribute to the immobilization of arsenic. These reactions involve the interaction of silica (B1680970) and alumina (B75360) from the pozzolans with calcium hydroxide (B78521) in the presence of water to form cementitious products, primarily calcium silicate (B1173343) hydrate (C-S-H) and calcium aluminate hydrate (C-A-H) gels. These gels can physically encapsulate arsenic-containing precipitates and also chemically incorporate arsenic into their structure.
The C-S-H gel, a primary binding agent in cementitious systems, plays a significant role in the adsorption and immobilization of heavy metal ions nih.gov. Research suggests that arsenic can be distributed within the C-S-H gel through both adsorption and by replacing silicon atoms in the silicate chains, leading to effective immobilization nih.gov. The specific mechanism can be influenced by the Ca/Si ratio and the pH during the formation of the C-S-H gel nih.gov.
Similarly, arsenic can be incorporated into the structure of calcium aluminate hydrates. For instance, arsenate (AsO₄³⁻) can substitute for sulfate (B86663) (SO₄²⁻) in the channels of ettringite (Ca₆Al₂(SO₄)₃(OH)₁₂·26H₂O), a common calcium aluminate sulphate hydrate phase in cementitious systems, to form a stable solid solution researchgate.net. This substitution effectively locks the arsenic within the mineral structure, reducing its leachability.
Iron-based stabilization methods are highly effective for arsenic immobilization due to the strong affinity of arsenic for iron oxides and the low solubility of iron arsenates. These techniques are widely used for treating arsenic-contaminated water and soil.
The addition of iron salts, such as ferric chloride or ferrous sulfate, to arsenic-contaminated media leads to the precipitation of highly insoluble iron arsenates. Ferric arsenate (FeAsO₄) is particularly stable and resistant to acidic conditions, making it an ideal compound for long-term arsenic immobilization. The formation of iron arsenates is a primary mechanism for arsenic removal in various treatment processes.
In addition to direct precipitation as iron arsenate, arsenic can also be effectively removed through co-precipitation with iron oxyhydroxides. When iron salts are added to water, they hydrolyze to form amorphous iron oxyhydroxides (e.g., ferrihydrite). Arsenate and arsenite strongly adsorb to the surface of these freshly formed iron oxyhydroxides and can also become incorporated into their structure as they age and transform into more crystalline forms like goethite and hematite. This co-precipitation process is a major pathway for arsenic immobilization in natural and engineered systems.
A novel and highly effective approach to enhance the stability of this compound is to coat it with a layer of iron arsenate. This creates a core-shell structure, designated as this compound@iron arsenate, which combines the cost-effectiveness of calcium-based precipitation with the superior stability of iron arsenate.
In this method, pre-formed this compound particles are treated with a ferric salt solution under controlled pH and temperature. This results in the precipitation of a nano-particulate iron arsenate shell around the this compound core. This coating provides a protective barrier, significantly improving the material's resistance to leaching, especially in acidic conditions.
The stability of these coated materials has been demonstrated through the Toxicity Characteristic Leaching Procedure (TCLP), a standard test to assess the mobility of contaminants. The results of TCLP tests on uncoated and coated this compound materials are presented in the table below.
| Material | Fe/As Molar Ratio | pH | Temperature (°C) | TCLP Arsenic Concentration (mg/L) |
| CaHAsO₄ (uncoated) | - | - | - | 744 |
| Ca₃(AsO₄)₂ (uncoated) | - | - | - | 302.2 |
| CaHAsO₄@FeAsO₄ (coated) | 4:1 | 4 | 50 | Not Detected |
| Ca₃(AsO₄)₂@FeAsO₄ (coated) | 4:1 | 4 | 50 | Not Detected |
Data sourced from a study on the synthesis and application of this compound@iron arsenate coating materials for arsenic-containing wastewater treatment.
As the data indicates, the iron arsenate coating dramatically reduces the leachability of arsenic from this compound, with arsenic concentrations falling below detection limits in the TCLP test for the coated materials under optimal synthesis conditions. This demonstrates the significant enhancement in the stability of this compound achieved through this innovative coating technique.
Iron-Based Stabilization Techniques
Physical Containment and Removal Strategies
Soil replacement and mixing are physical remediation methods designed to reduce contaminant concentrations in surface soil to acceptable levels. These techniques are often applied to sites with shallow contamination where the goal is to make the land suitable for a specific use, such as residential.
In Situ Vertical Mixing: This technique involves mixing the contaminated surface soil with the cleaner subsoil to dilute the contaminant concentration. It is most effective when contamination is shallow, typically not exceeding 500-600 mm in depth. The process can be carried out using agricultural equipment like power harrows for shallower depths or more specialized heavy equipment for deeper mixing.
In Situ Vertical Mixing with Imported Soil: A variation of the above, this method involves spreading a layer of clean, imported soil over the contaminated surface and then mixing it into the contaminated layer. This is a practical option when the subsoil is unsuitable for mixing or a cheap source of clean soil is available.
Ex Situ Soil Mixing: This method requires excavating the contaminated soil and moving it to a separate area for mixing. The contaminated soil is typically mixed with clean soil in a stockpile, often by creating thin alternating layers of contaminated and clean material. The homogenized soil is then returned to the original location or used elsewhere. Ex situ mixing generally allows for better control and can handle higher initial contaminant concentrations compared to in situ methods.
These mixing techniques are not suitable for "hotspot" areas with very high contaminant levels, as attempting to mix a hotspot could result in spreading the contamination and creating a larger volume of unusable soil.
Vitrification is a thermal treatment process that immobilizes hazardous wastes by converting them into a chemically stable, glass-like solid. This technology uses high temperatures to melt the contaminated material, which then cools to form a non-leachable, vitreous product. It has been investigated for the immobilization of various elements, including arsenic. innovacionumh.es
A related technology is geopolymerization, which involves a chemical reaction between aluminosilicate (B74896) materials and an alkaline activating solution to create a solid, stable matrix. This process can be used to solidify and stabilize (S/S) arsenic-bearing wastes. Research on treating this compound waste with geopolymers derived from phosphorous slag has shown this to be an effective immobilization method. researchgate.net In one study, the arsenic concentration in the leachate from a solidified this compound waste was reduced to less than the standard of 5 mg/L after 28 days of curing. researchgate.net The immobilization mechanism is attributed to the oxidation of the more mobile and toxic As(III) to the more stable As(V) by iron oxides in the slag, along with the continuous hydration of the geopolymer matrix over time. researchgate.net
Bioremediation and Phytoremediation Strategies
Microorganisms play a critical role in the biogeochemical cycling of arsenic and can be harnessed for bioremediation. justagriculture.in They transform arsenic through processes like oxidation, reduction, and methylation, which alter its mobility and toxicity. justagriculture.in
Microbially induced calcium carbonate precipitation (MICP) is one strategy that can decrease the bioavailability of arsenic through coprecipitation. nih.gov However, the stability of the resulting arsenic-bearing calcite can be a concern, especially in phosphate-rich environments where it may convert to hydroxylapatite, potentially releasing the bound arsenic. nih.gov
The interaction between microbial activity, arsenic, and minerals like ferrihydrite is also crucial. Arsenate-iron reducing bacteria can mobilize arsenic from ferrihydrite. Studies have shown that the presence of calcium can influence this process. Adsorbed calcium can inhibit the accumulation of biogenic ferrous ions on the mineral surface, which in turn inhibits the formation of stable ferrous arsenate minerals, potentially leading to greater arsenic mobilization under anoxic conditions. nih.gov Conversely, the formation of low-solubility calcium arsenates, such as arsenate apatite (Ca₅(AsO₄)₃OH), is a key mechanism for arsenic immobilization, particularly at high pH. epa.govnorthwestern.edu
| Microbial Process | Description | Effect on Arsenic | Reference |
|---|---|---|---|
| As(III) Oxidation | Conversion of more toxic arsenite (As+3) to less toxic arsenate (As+5). | Decreases toxicity; Arsenate is more readily adsorbed to minerals. | justagriculture.in |
| Dissimilatory As(V) Reduction | Certain bacteria use arsenate (As+5) as a terminal electron acceptor for anaerobic respiration, reducing it to arsenite (As+3). | Increases toxicity and mobility of arsenic. | justagriculture.in |
| Methylation | Conversion of inorganic arsenic to organic forms, such as volatile trimethylarsenites (TMAs). | Decreases arsenic toxicity by converting it to a less harmful, volatile form. | justagriculture.in |
| Coprecipitation with CaCO₃ | Arsenic is incorporated into the calcite mineral structure during microbially induced precipitation. | Immobilizes arsenic, reducing its bioavailability. | nih.gov |
Phytoremediation uses plants to clean up contaminated environments. For arsenic contamination, the main strategies are phytoextraction and phytostabilization.
Phytoextraction: This strategy uses arsenic-hyperaccumulating plants to absorb arsenic from the soil and translocate it to their above-ground tissues (shoots and fronds). nih.gov The plant biomass is then harvested to remove the arsenic from the site. mdpi.com The fern Pteris vittata (Chinese brake fern) is a well-known arsenic hyperaccumulator, capable of accumulating high concentrations of arsenic in its fronds. scielo.br Research has shown that P. vittata can effectively take up arsenic when it is in the form of this compound. mdpi.com The plant absorbs arsenate (AsV) via phosphate (B84403) transporters, after which it is reduced to the more toxic arsenite (AsIII) within the plant cells and sequestered in vacuoles, primarily in the fronds. nih.govscielo.br
Phytostabilization: This approach uses plants to reduce the mobility and bioavailability of contaminants in the soil. scielo.br Arsenic-tolerant plants can immobilize arsenic in the root zone through sorption on root surfaces, precipitation, and complexation. This prevents the arsenic from leaching into groundwater or becoming airborne in dust. scielo.br
Treatment of Arsenic-Containing Industrial Effluents
Industrial activities, such as non-ferrous metal smelting, produce effluents with high concentrations of arsenic that require treatment before discharge. watermanaustralia.com The primary goal of treating these industrial wastewaters is to reduce the arsenic content to environmentally acceptable levels. researchgate.net Various technologies have been developed and implemented for the removal of arsenic from these effluents, broadly categorized into precipitation methods, and advanced adsorption and membrane processes.
Precipitation Methods for Wastewater Treatment
Chemical precipitation is a widely used and effective method for removing high concentrations of arsenic from industrial wastewater. watermanaustralia.comresearchgate.net This process involves the addition of chemicals to convert dissolved arsenic into insoluble precipitates that can be separated from the water through sedimentation and filtration. nih.gov The effectiveness of precipitation depends on several factors, including the type of precipitating agent, the pH of the solution, and the initial arsenic concentration. For optimal removal, arsenite (As(III)), which is less available for precipitation, is often oxidized to arsenate (As(V)) as a pretreatment step. nih.gov
Common precipitation methods include:
Lime Precipitation: The use of lime (calcium hydroxide, Ca(OH)₂) is a common method for arsenic removal. 911metallurgist.come3s-conferences.org Lime reacts with arsenate to form this compound precipitates. acs.org Research has shown that lime-based stabilization can effectively immobilize arsenic, with the effectiveness increasing at higher Ca/As molar ratios. nih.govresearchgate.net Different forms of calcium-arsenic precipitates can be formed, such as Ca₄(OH)₂(AsO₄)₂·4H₂O and Ca₅(AsO₄)₃OH (arsenate apatite), which have low solubility at high pH. acs.org The minimum arsenic concentrations in equilibrium with these precipitates have been reported to be as low as 0.01 mg/L. acs.org However, the stability of this compound can be a concern as it can react with carbon dioxide, leading to the re-dissolution of arsenic. rsc.org
Iron Salt Precipitation: Iron salts, such as ferric chloride (FeCl₃) and ferric sulfate (Fe₂(SO₄)₃), are highly effective coagulants for arsenic removal. nih.govtandfonline.com When added to wastewater, these salts form ferric hydroxide precipitates that readily adsorb arsenate ions. watermanaustralia.comnih.gov Ferric salts are generally more effective than alum and can work over a wider pH range. tandfonline.com The precipitation of arsenic as ferric arsenate (FeAsO₄) is another important mechanism. researchgate.net This method is considered a relatively simple and better option for effluents with high arsenic concentrations, as the resulting precipitate is stable under normal environmental conditions. researchgate.net To enhance the stability of this compound precipitates, a coating of iron arsenate can be applied, which has a significantly lower solubility. rsc.org
Other Precipitation Methods: Other chemicals have also been investigated for arsenic precipitation. The use of soluble barium salts to precipitate barium arsenate (Ba₃(AsO₄)₂) can reduce arsenic (V) levels to below 0.1 mg/L. 911metallurgist.com Additionally, a mixed calcium phosphate-arsenate can be precipitated by adding phosphate to the effluent before lime treatment. 911metallurgist.com
Table 1: Comparison of Precipitation Methods for Arsenic Removal
| Precipitation Method | Precipitating Agent(s) | Mechanism | Key Advantages | Key Disadvantages |
|---|---|---|---|---|
| Lime Precipitation | Calcium Hydroxide (Ca(OH)₂) | Formation of insoluble this compound precipitates. acs.org | Relatively low cost. e3s-conferences.org | Precipitate stability can be affected by CO₂. rsc.org |
| Iron Salt Precipitation | Ferric Chloride (FeCl₃), Ferric Sulfate (Fe₂(SO₄)₃) | Adsorption onto ferric hydroxide flocs and precipitation of ferric arsenate. researchgate.netnih.gov | High removal efficiency over a wide pH range. tandfonline.com Stable precipitate. researchgate.net | Generates a significant amount of sludge. researchgate.net |
| Barium Salt Precipitation | Soluble Barium Salts | Formation of insoluble barium arsenate. 911metallurgist.com | Can achieve very low residual arsenic concentrations. 911metallurgist.com | High reagent cost. 911metallurgist.com |
| Mixed Calcium Phosphate-Arsenate Precipitation | Phosphate and Lime | Formation of a mixed phosphate-arsenate precipitate. 911metallurgist.com | Effective over a pH range of 7.0–11.5. 911metallurgist.com | Requires addition of phosphate. |
Advanced Adsorption and Membrane Processes
Beyond precipitation, advanced adsorption and membrane processes offer alternative or supplementary treatment options for arsenic-containing industrial effluents, often achieving very low discharge concentrations.
Adsorption Processes
Adsorption is a process where arsenic ions bind to the surface of a solid material, known as an adsorbent. geh-wasserchemie.com It is recognized for its cost-effectiveness, high removal efficiency, and operational simplicity. frontiersin.org A variety of adsorbents have been developed and utilized for arsenic removal:
Iron-Based Adsorbents: Granular ferric hydroxide (GFH) is considered a best-demonstrated available technology for arsenic removal. geh-wasserchemie.com These iron-hydroxide adsorbents are highly effective at removing both arsenate and arsenite to levels below the detection limit without generating wastewater streams or contaminated sludges during operation. geh-wasserchemie.com
Activated Alumina: Activated alumina has historically been used for arsenic removal, but its use has declined due to its lower capacity and the potential for dissolved aluminum in the treated water. geh-wasserchemie.com
Nanomaterials: Recent research has focused on the use of various nanomaterials as adsorbents due to their high surface area and reactivity. iwaponline.com These include metal oxide nanoparticles, such as superparamagnetic iron oxide nanoparticles (SPIONs) and titanium dioxide (TiO₂), which have shown high adsorption capacities for both As(III) and As(V). frontiersin.orgiwaponline.com Carbon-based nanomaterials like graphene oxide have also demonstrated significant potential for arsenic removal. frontiersin.org
Table 2: Adsorption Capacities of Various Adsorbents for Arsenic Removal
| Adsorbent | Arsenic Species | Maximum Adsorption Capacity (mg/g) | Reference |
|---|---|---|---|
| Meglumine-coated Magnetic Nanoparticles | Arsenate | 28.2 | iwaponline.com |
| Chitosan and PVA–alginate stabilized IONPs | Not specified | 28.57 | iwaponline.com |
| Titanium Dioxide (TiO₂)-based adsorbent | As(III) | 7.7 | frontiersin.org |
| Titanium Dioxide (TiO₂)-based adsorbent | As(V) | 18.2 | frontiersin.org |
| Modified Graphene Oxide | As(III) | 147 | frontiersin.org |
| Modified Graphene Oxide | As(V) | 113 | frontiersin.org |
Membrane Processes
Membrane filtration technologies use semi-permeable membranes to separate arsenic from water. geh-wasserchemie.com The effectiveness of these processes depends on the membrane pore size and the operating pressure.
Ultrafiltration (UF): UF membranes have a nominal pore size of around 0.01 µm and are effective at removing particulate matter. westechwater.com For the removal of dissolved arsenic, UF is typically used in conjunction with a pretreatment step, such as coagulation/co-precipitation. westechwater.com For instance, after oxidizing arsenite to arsenate, a ferric-based coagulant is added to form a precipitate that can then be effectively removed by the UF membrane. westechwater.com This combined process has been successfully used to treat industrial pond water, achieving targeted low arsenic concentrations in the filtrate. westechwater.com
Nanofiltration (NF) and Reverse Osmosis (RO): These are high-pressure membrane processes that can remove dissolved arsenic through size exclusion and interactions with the membrane material. geh-wasserchemie.com They employ dense membranes that can retain arsenic ions, along with other dissolved solids, producing a high-quality permeate. geh-wasserchemie.com A significant drawback of these processes is the generation of a concentrated brine stream containing the rejected arsenic, which requires further treatment or proper disposal. geh-wasserchemie.com
Adsorptive membranes, which combine the features of adsorption and membrane filtration, are also being developed to enhance arsenic removal efficiency while maintaining a high water flux. researchgate.net
Advanced Analytical Methodologies for Calcium Arsenate Research
Elemental Analysis and Speciation Techniques
Elemental analysis focuses on determining the total amount of calcium and arsenic in a sample. Speciation, on the other hand, is concerned with identifying and quantifying the different chemical forms of arsenic, as its toxicity and mobility are highly dependent on its oxidation state and chemical structure.
Atomic Spectrometry (e.g., ICP-MS, HG-AAS, HG-AFS, ET-AAS, ICP-AES)
Atomic spectrometry techniques are widely used for the sensitive and selective determination of elements like arsenic.
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) is a powerful technique offering very low detection limits for arsenic in various matrices. It can be used for both total arsenic determination and, when coupled with separation techniques, for arsenic speciation. ICP-MS can face challenges with polyatomic interferences, such as those from argon chloride (⁴⁰Ar³⁵Cl⁺, ³⁸Ar³⁷Cl⁺) on the main arsenic isotope (⁷⁵As⁺), especially in samples with high chloride content. nih.gov These interferences can be addressed using collision/reaction cells or high-resolution ICP-MS systems. nih.govspectroscopyonline.com ICP-MS has been used to confirm analyses for various arsenic species and total arsenic in soil. pan.pl
Hydride Generation - Atomic Absorption Spectrometry (HG-AAS) and Hydride Generation - Atomic Fluorescence Spectrometry (HG-AFS) are particularly useful for arsenic analysis due to the efficient generation of volatile arsenic hydrides (like AsH₃) from inorganic arsenic species and some organic forms. This step effectively separates arsenic from complex sample matrices, reducing interferences and improving sensitivity. nih.gov HG-AAS and HG-AFS are sensitive techniques for arsenic determination and can be coupled with chromatographic methods for speciation. nih.govedpsciences.org
Electrothermal Atomic Absorption Spectrometry (ET-AAS) , also known as Graphite Furnace AAS (GF-AAS), provides high sensitivity for the determination of total arsenic in small sample volumes. ecogestaobrasil.net
Inductively Coupled Plasma - Atomic Emission Spectrometry (ICP-AES) or Optical Emission Spectrometry (ICP-OES) is another technique used for arsenic determination, offering good sensitivity, although generally less sensitive than ICP-MS. ecogestaobrasil.netpjoes.com It can be used for total arsenic analysis and, with appropriate sample preparation or coupling, for some level of speciation. pjoes.com
These techniques are often applied after appropriate sample preparation, which for solid calcium arsenate might involve dissolution or extraction procedures.
X-ray Fluorescence (XRF) for Non-Destructive Analysis
X-ray Fluorescence (XRF) is a non-destructive analytical technique used for determining the elemental composition of materials, including solid this compound. qa-group.com It works by exciting atoms in the sample with X-rays, causing them to emit characteristic secondary X-rays (fluorescence) whose energies and intensities are specific to each element. qa-group.com XRF is valuable for rapid, on-site, or in-situ analysis and requires minimal sample preparation for solid samples. qa-group.comasrs.us It has been used for determining arsenic concentrations in solid geological and soil samples. asrs.usresearchgate.netresearchgate.net A challenge in arsenic analysis by XRF can be the spectral overlap between the most intense arsenic peak (As Kα1,2) and lead peaks (Pb Lα1,2), which requires appropriate correction methods, especially when both elements are present. researchgate.netequipcoservices.com While primarily used for elemental analysis, some research explores using valence to core XRF transitions (e.g., As Kβ2,5) for arsenic speciation in solid phases. researchgate.net
Chromatographic Separations (e.g., HPLC-ICP-MS, IC-ICP-MS) for Speciation
Chromatographic techniques are essential for separating different arsenic species before detection by element-specific detectors like ICP-MS or atomic spectrometry methods. This hyphenated approach allows for the identification and quantification of individual arsenic compounds.
High-Performance Liquid Chromatography (HPLC) and Ion Chromatography (IC) are commonly used separation techniques for arsenic speciation. researchgate.netscirp.org They separate arsenic species based on their charge, polarity, or size using different stationary phases (e.g., anion-exchange, ion-pair) and mobile phases. researchgate.netnih.govresearchgate.net
HPLC-ICP-MS and IC-ICP-MS are widely accepted as preferred analytical approaches for arsenic speciation in various samples, including environmental and biological matrices. nih.govresearchgate.netscirp.orgnih.govhpst.czsem.com.tr This combination provides both chromatographic separation and sensitive, element-specific detection. The mobile phase composition is critical for effective separation and compatibility with the ICP-MS. nih.govresearchgate.net Studies have demonstrated the separation of various arsenic species, including arsenite (As(III)), arsenate (As(V)), monomethylarsonic acid (MMA), and dimethylarsinic acid (DMA), using HPLC coupled with ICP-MS. nih.govnih.govhpst.cznih.govresearchgate.net The method has been applied to analyze arsenic species in samples where this compound might be relevant, such as apple juice due to historical pesticide use. hpst.czsem.com.tr
Frontal chromatography has also been explored for fast separation of inorganic arsenic species (As(III) and As(V)) with a simple setup. speciation.net
Electrochemical Methods for Arsenic Species Determination
Electrochemical methods, such as voltammetry, offer alternative approaches for the determination and speciation of arsenic. researchgate.netjcchems.com These methods measure the electrical properties of arsenic species in solution. They can provide sensitive and selective analysis, often with simpler sample preparation and lower costs compared to some spectroscopic techniques. pan.pljcchems.com Electrochemical methods have been developed for determining total arsenic, arsenite (As(III)), and arsenate (As(V)), as well as some organic arsenic compounds, in environmental and biological samples. pan.plresearchgate.netresearchgate.net Differential Pulse Polarography (DPP) is one electrochemical technique used for the determination and speciation of As(III) and As(V) in water samples after removal of interfering ions. researchgate.net A method using anodic oxidation with a gold screen-printed electrode has been developed for determining the total inorganic arsenic content (As(V)) in soil samples, with As(III) determined after pre-oxidation. pan.plresearchgate.net
Spectroscopic and Microscopic Characterization of Solid Phases
Characterizing the solid phases of this compound is essential for understanding its crystalline structure, purity, and how it interacts with its environment.
X-ray Diffraction (XRD) for Mineral Phase Identification
X-ray Diffraction (XRD) is a fundamental technique for identifying the crystalline phases present in solid samples, including this compound compounds. By analyzing the diffraction pattern produced when X-rays interact with the crystalline lattice, specific mineral phases can be identified based on their unique crystallographic structures. researchgate.netcore.ac.uk XRD is crucial for determining which specific this compound minerals (e.g., guerinite, haidingerite, pharmacolite, hydroxylellestadite) are present in a sample. researchgate.netscielo.org.mxscielo.org.mxresearchgate.net Studies have used XRD to analyze synthetic this compound solids precipitated under different conditions to understand their formation and stability. researchgate.netcore.ac.uk XRD analysis of this compound solids like Ca₄(OH)₂(AsO₄)₂·4H₂O and Ca₅(AsO₄)₃(OH) has been reported. researchgate.net However, identifying calcium arsenates using conventional XRD can be challenging when they are present at low concentrations or as fine precipitates within complex matrices like soil or sediment, which may contain dominant minerals like calcite, gypsum, and quartz. scielo.org.mxscielo.org.mxresearchgate.net Synchrotron-based micro X-ray diffraction can offer improved capabilities for identifying these microscale this compound precipitates in complex samples. scielo.org.mxscielo.org.mxresearchgate.net XRD has also been used in conjunction with other techniques like SEM-EDS to characterize synthesized materials, such as this compound coated with iron arsenate. rsc.org
Data Tables
While the search results provide qualitative information about the application of these methods and some performance data (e.g., detection limits), detailed quantitative data specifically on the analysis of this compound solids or samples where this compound is the primary focus, suitable for creating comprehensive interactive data tables within this response, are limited. However, the types of data that would be presented in such tables based on the search findings include:
Detection Limits: Comparing the detection limits for arsenic species or total arsenic achieved by different atomic spectrometry techniques (ICP-MS, HG-AAS, ET-AAS, ICP-AES) in relevant matrices (e.g., water extracts, soil digests). ecogestaobrasil.netpjoes.com
Chromatographic Separation Parameters: Details of HPLC or IC methods used for arsenic speciation, including column type, mobile phase composition, flow rate, and retention times for different arsenic species (As(III), As(V), MMA, DMA). nih.govnih.govresearchgate.netjfda-online.com
XRD Data: Characteristic d-spacings and intensities from XRD patterns of identified this compound mineral phases compared to reference patterns. researchgate.netscielo.org.mxscielo.org.mx
XRF Performance Data: Detection limits for arsenic in solid matrices using XRF, potentially showing the impact of matrix effects like the presence of lead. equipcoservices.com
Electrochemical Parameters: Conditions for electrochemical determination of arsenic species, such as potential ranges and supporting electrolytes. researchgate.net
For instance, a table summarizing detection limits from different atomic spectrometry methods for arsenic in liquid samples could be structured as follows, based on information from the search results:
| Technique | Matrix | Analyte | Detection Limit (µg/L) | Source |
| ICP-MS | Liquid | Total As | 0.04 | ecogestaobrasil.net |
| ET-AAS | Liquid | Total As | 0.05 | ecogestaobrasil.net |
| HG-AAS or HG-ICP-OES | Liquid | Total As | 0.1 | ecogestaobrasil.net |
| UV-VIS | Liquid | Total As | 4 | ecogestaobrasil.net |
| HPLC-HG-AFS | Aqueous | As(III), As(V), MMA, DMA | 0.1-0.3 (as As) | researchgate.net |
| HPLC-HG-ICP-MS | Aqueous | As(III), As(V), MMA, DMA | Comparable to HG-AFS | researchgate.net |
Another example could be a table illustrating the challenges in identifying calcium arsenates by conventional XRD in complex matrices, drawing on findings from studies in contaminated sediments:
| Sample Type | Dominant Matrix Minerals | This compound Presence (SEM-EDS) | Conventional XRD Identification | Synchrotron XRD Identification | Source |
| Contaminated Sediment | Calcite, Gypsum, Quartz | Observed (needle-like) | Not possible | Guerinite, Haidingerite, Pharmacolite (tentative) | scielo.org.mxscielo.org.mxresearchgate.net |
Detailed Research Findings
Research findings highlight the application of these methods to understand this compound:
XRD analysis has identified various synthetic this compound phases, including Ca₃(AsO₄)₂·3H₂O, Ca₃(AsO₄)₂·2.25H₂O, Ca₅(AsO₄)₃(OH), and Ca₄(OH)₂(AsO₄)₂·4H₂O, precipitated under different pH and Ca/As ratios. researchgate.net Some synthetic compounds' XRD patterns did not perfectly match known compounds, potentially due to polymorphs or variable water content. core.ac.uk
Studies using synchrotron-based micro X-ray diffraction have successfully identified specific this compound minerals like guerinite, haidingerite, and pharmacolite in contaminated sediments where conventional XRD failed due to the low concentration of calcium arsenates within a dominant mineral matrix. scielo.org.mxscielo.org.mxresearchgate.net
HPLC-ICP-MS has been employed to study arsenic speciation in samples potentially impacted by historical this compound use, such as apple juice, confirming the presence of inorganic arsenic species. hpst.czsem.com.tr
Electrochemical methods have been shown to be effective for the determination and speciation of inorganic arsenic (As(III) and As(V)) in environmental samples like soil, offering a cost-effective and rapid approach. pan.plresearchgate.net
XRF has been demonstrated as a dependable method for screening-level investigations of arsenic in solid samples like soil, providing rapid turnaround of results. asrs.us
These findings underscore the importance of utilizing a combination of these advanced analytical techniques for a comprehensive understanding of this compound's properties and behavior in various environments.
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) with Energy Dispersive X-ray Spectroscopy (EDS) for Morphology and Elemental Mapping
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), often coupled with Energy Dispersive X-ray Spectroscopy (EDS), are widely used to characterize the morphology and elemental composition of this compound and related solid phases. SEM provides high-resolution images of the surface morphology, revealing details about crystal shape, size, and aggregation. scielo.org.mxresearchgate.netfrontiersin.org For instance, studies on synthetic calcium arsenates have shown needle-like morphologies. scielo.org.mxresearchgate.net EDS complements SEM and TEM by providing elemental analysis of specific areas or points on the sample surface, allowing for the identification and mapping of elements like calcium, arsenic, and oxygen within the observed structures. scielo.org.mxresearchgate.netfrontiersin.orgmdpi.comnih.gov This is particularly useful for examining the composition of precipitates and understanding the spatial distribution of arsenic in solid matrices. TEM offers even higher resolution imaging, enabling the study of the internal structure of particles and the identification of different crystalline and amorphous phases at the nanoscale. frontiersin.orgnih.govacs.org The combination of TEM with EDS allows for elemental analysis at a very fine scale. acs.org
Studies investigating the immobilization of arsenic by calcium-containing materials often utilize SEM-EDS to examine the resulting solid phases. For example, SEM images have shown the morphology of amorphous and crystalline phases formed during the interaction of arsenate with calcium phosphates. acs.org EDS mapping in such studies can confirm the presence and distribution of calcium and arsenic within these precipitated phases. mdpi.com
Raman Spectroscopy and Infrared (IR) Spectroscopy for Molecular Structure
Raman Spectroscopy and Infrared (IR) Spectroscopy are valuable tools for investigating the molecular structure and bonding within this compound compounds. These techniques probe the vibrational modes of molecules, providing characteristic spectra that can be used to identify specific chemical bonds and functional groups. nih.gov
IR spectra of synthetic this compound minerals have been shown to resemble those of natural minerals, although variations can occur due to polymorphs or differing water content. researchgate.netcore.ac.uk Raman spectroscopy is also used to identify arsenate minerals based on their characteristic spectra. nih.gov For instance, Raman spectroscopy has been employed to characterize nucleated this compound particles and study the interaction of arsenate with mineral surfaces like calcite. nih.govugr.es By analyzing shifts and changes in vibrational bands, researchers can gain insights into how arsenate is incorporated into solid structures or adsorbed onto surfaces. ugr.es
X-ray Absorption Spectroscopy (XAS) for Arsenic Speciation and Coordination
X-ray Absorption Spectroscopy (XAS), including X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS) spectroscopy, is a powerful technique for determining the oxidation state (speciation) and local atomic environment (coordination) of arsenic in solid and aqueous phases. researchgate.netuq.edu.au XANES is sensitive to the oxidation state of arsenic, with the absorption edge energy shifting depending on whether arsenic is present as As(III) or As(V). researchgate.netuq.edu.au EXAFS provides information about the types and distances of neighboring atoms around arsenic, offering insights into its coordination environment and how it is bonded within a material. researchgate.netuq.edu.au
XAS has been extensively used to study arsenic speciation in various environmental samples, including those containing calcium arsenates. researchgate.netuq.edu.aumtu.edunih.govresearchgate.net Studies on mine tailings containing calcium-iron arsenates have used EXAFS to determine As-Ca interatomic distances and coordination numbers, confirming the presence of these phases. nih.gov XANES analysis can identify the dominant oxidation state of arsenic in samples, such as As(V) in many mine waste materials. uq.edu.aunih.gov XAS can also differentiate between adsorbed arsenate and arsenate incorporated into mineral structures. mtu.eduesrf.fr For example, EXAFS analysis has revealed local environments typical of arsenate species and provided evidence for arsenic incorporation into calcite structures, supported by DFT simulations. mtu.eduesrf.fr
Atomic Force Microscopy (AFM) for Interfacial Dynamics
Atomic Force Microscopy (AFM) is a technique that allows for real-time, nanoscale imaging of mineral-fluid interfaces, providing insights into the dynamics of dissolution, growth, and precipitation processes. acs.orgresearchgate.netacs.org In the context of this compound research, in situ AFM can be used to observe the interactions between arsenate ions in solution and mineral surfaces, such as calcium phosphates or calcite. acs.orgugr.esresearchgate.net
AFM studies have visualized the adsorption of arsenate on mineral step edges and the subsequent formation of precipitates. acs.org By monitoring changes in surface morphology over time, AFM can provide information on dissolution and growth rates. acs.org AFM, sometimes combined with techniques like dynamic force spectroscopy (DFS), can also be used to investigate the binding energies between functional groups on surfaces and ions like calcium and arsenate, helping to understand the molecular-scale mechanisms of heterogeneous nucleation and immobilization. nih.govacs.org Research using AFM has shown how chemical functionalities on surfaces can affect the nucleation kinetics and size of this compound particles. nih.gov
Computational Modeling and Theoretical Approaches
Computational methods play a vital role in complementing experimental studies by providing molecular-level insights and predicting the behavior of this compound in various environments.
Density Functional Theory (DFT) for Molecular-Level Mechanisms
Density Functional Theory (DFT) is a quantum mechanical computational method used to investigate the electronic structure, energy, geometry, and reactivity of molecules and materials. acs.org In this compound research, DFT is employed to understand the molecular-level mechanisms of interactions, such as the incorporation of arsenate into mineral lattices or the adsorption of arsenate on mineral surfaces. mtu.eduesrf.frnih.govnih.govnih.gov
DFT calculations can provide insights into the energetic favorability of different reaction pathways and the stability of various calcium-arsenic compounds. nih.govmdpi.com For example, DFT simulations have supported experimental findings regarding the incorporation of arsenate into calcite structures. mtu.eduesrf.fr DFT has also been used to study the interaction between CaO and arsenic-containing compounds, revealing the activity strength of adsorbed molecules and the stability of resulting calcium-arsenic compounds. mdpi.com Furthermore, DFT calculations can help elucidate the binding mechanisms of arsenate on mineral surfaces, such as the formation of inner-sphere or outer-sphere complexes. nih.gov
Geochemical Equilibrium and Transport Modeling (e.g., Visual MINTEQ)
Geochemical equilibrium and transport models, such as Visual MINTEQ, are computational tools used to simulate the chemical behavior of elements in natural and engineered systems. plos.orgscispace.comresearchgate.netresearcher.life These models use thermodynamic databases to calculate the speciation of ions in solution, predict mineral precipitation and dissolution, and simulate transport processes. plos.orgscispace.comresearchgate.net
Future Research Directions and Concluding Remarks
Elucidation of Complex Geochemical Interactions
Future research needs to delve deeper into the complex geochemical interactions governing the fate and transport of calcium arsenate and arsenic species in various environmental matrices, particularly in contaminated soils and groundwater. A significant research gap exists in fully understanding the mechanisms driving arsenic geochemistry in calcareous soils, despite their prevalence and the known interactions between arsenic, calcium carbonate, and other soil components. researchgate.netresearchgate.netnih.gov While studies indicate that elevated pH and the presence of calcium carbonate in calcareous soils can lead to enhanced adsorption and the formation of less soluble arsenic-CaCO₃ complexes, thereby lowering arsenic bioavailability, the intricate details of these processes require further elucidation. researchgate.netresearchgate.netnih.gov
The influence of other ubiquitous soil components, such as silica (B1680970) and iron oxides, on arsenate sorption in the presence of calcium also warrants further investigation. Preliminary research suggests that calcium can potentially reduce silica interference in arsenate sorption onto materials like activated alumina (B75360), but this requires future confirmation. iwaponline.com Furthermore, the stability of this compound itself in dynamic environmental conditions, particularly in the presence of water and carbon dioxide, needs more thorough examination, as it can transform into other phases like calcium carbonate and arsenic acid, influencing arsenic mobility. researchgate.net Understanding these complex interactions at a mechanistic level is vital for predicting arsenic behavior and designing effective remediation strategies.
Development of Novel and Sustainable Remediation Technologies
The development of novel, sustainable, and cost-effective remediation technologies for this compound and arsenic-contaminated sites remains a critical area for future research. While various techniques like precipitation, adsorption, and in situ chemical fixation have been explored, limitations exist regarding their efficiency, cost, and long-term stability. researchgate.netbohrium.comepri.commdpi.comnih.gov
Future research should focus on the development and application of novel functional materials, such as modified biochar and various nanomaterials, which show promise for enhanced arsenic removal through mechanisms like adsorption, filtration, and ion exchange. researchgate.netbohrium.commdpi.comnih.gov Challenges related to the scalability, stability, and regeneration of these materials need to be addressed for wider implementation. mdpi.com
Furthermore, research is needed to improve in situ remediation techniques, such as permeable reactive barriers utilizing injectable nanoparticles, and to evaluate their long-term performance under varying subsurface conditions. epri.commdpi.com Understanding the long-term stability of treated arsenic wastes and developing reliable protocols for simulating long-term environmental conditions are crucial for ensuring the permanence of remediation efforts and gaining regulatory acceptance. epri.comepa.gov Integrating different remediation approaches and exploring bioremediation strategies also represent promising avenues for future research. bohrium.commdpi.com
Refinement of Analytical Tools for In Situ and Real-Time Monitoring
Refining analytical tools for in situ and real-time monitoring of arsenic species in contaminated environments is essential for effective site characterization, remediation performance assessment, and risk management. Current laboratory methods like ICP-MS and HPLC-ICP-MS provide high accuracy but are not suitable for field deployment and real-time measurements. epa.govmdpi.com
Future research should prioritize the development of sensitive, reliable, and portable analytical tools capable of providing rapid, in situ, and real-time data on arsenic concentrations and speciation in water and soil. Promising technologies include advancements in portable X-ray fluorescence (XRF), laser-induced breakdown spectroscopy (LIBS), and optical sensors. epa.govfrontiersin.org
Further research is needed to develop novel sensing mechanisms, potentially based on chemical reactions with indicator dyes or the use of biosensors, to improve detection limits and specificity for different arsenic species in complex environmental matrices. epa.govagriscigroup.us Addressing challenges in combining different in situ measurements and ensuring data accuracy and reliability under varying field conditions are critical for the successful deployment of these advanced monitoring tools. frontiersin.org
Integrated Assessment of Environmental Risk and Long-Term Stability
Future research must adopt an integrated approach to assess the environmental risk posed by this compound contamination and evaluate the long-term stability of remediation outcomes. This involves improving methodologies for environmental risk assessment, including the use of probabilistic approaches like Monte-Carlo simulations to better quantify uncertainties. iwaponline.com
A key research need is to develop a more comprehensive understanding of the long-term behavior of arsenic in treated and untreated contaminated sites under various environmental scenarios, including changes in redox conditions and the influence of biological activity. epri.comepa.gov Research should focus on developing standardized protocols for simulating long-term conditions in laboratory and field studies to accurately predict the stability and potential remobilization of arsenic. epa.gov
Integrated assessments should also consider the broader environmental, economic, and social implications of different management and remediation strategies. researchgate.net Evaluating the effectiveness of remediation techniques in reducing not only total arsenic concentrations but also the bioavailability and toxicity of residual arsenic is crucial for ensuring long-term environmental protection and human health.
Q & A
Q. What regulatory frameworks govern this compound use in environmental remediation research?
- Comply with TSCA and RCRA regulations for arsenic handling. For field applications, obtain EPA permits under the Superfund program. Publish ecotoxicity data (e.g., EC50 for Daphnia magna) to inform risk assessments .
Tables
Table 1: Solubility Products of this compound Phases (25°C)
| Phase | log Ksp | Experimental Conditions | Reference |
|---|---|---|---|
| Ca₃(AsO₄)₂·4H₂O | −21.3 | 0.01 M NaNO₃, pH 7.5 | |
| Ca₅H₂(AsO₄)₄·9H₂O | −29.8 | 0.1 M KNO₃, pH 9.0 |
Table 2: Efficacy of FeAsO₄-Coated this compound in Arsenic Immobilization
| Coating Thickness (nm) | Leached As (µg/L) | pH Range Tested | Reference |
|---|---|---|---|
| 20 | <10 | 4–8 | |
| 50 | <5 | 3–10 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
